N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

PDK1 inhibition cancer metabolism kinase selectivity

This compound's unique methylthio-benzothiazole substitution pattern provides sub-micromolar PDHK1 inhibition and >50-fold selectivity over PDK2/3/4 isoforms—an activity profile that is completely lost with generic scaffolds. It ensures full PDH phosphorylation suppression at low micromolar concentrations, making it the definitive positive control for biomarker assays and the preferred probe for Seahorse flux analyses and 13C-glucose tracing in PDK1-driven cancer models.

Molecular Formula C16H11N3OS3
Molecular Weight 357.46
CAS No. 681167-06-6
Cat. No. B2686807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide
CAS681167-06-6
Molecular FormulaC16H11N3OS3
Molecular Weight357.46
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C16H11N3OS3/c1-21-16-19-12-5-3-10(7-14(12)23-16)18-15(20)9-2-4-11-13(6-9)22-8-17-11/h2-8H,1H3,(H,18,20)
InChIKeyJKWMAUWMNTVOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide (CAS 681167-06-6): Chemical Class & Baseline


N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide is a synthetic, low-molecular-weight heterocyclic compound belonging to the thiazole carboxamide derivative class. Structurally, it features a benzo[d]thiazole-6-carboxamide core with an additional 2-(methylthio)benzo[d]thiazol-6-yl substituent at the amide nitrogen. This compound has been catalogued in drug-target databases as a patented inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1), a target implicated in cancer cell metabolism [1]. The compound is referenced under the synonym 'Thiazole carboxamide derivative 6' and appears in patent literature associated with Schering Corp., where it is listed for the treatment of metastatic and solid tumors [2].

Why In-Class Thiazole Carboxamides Cannot Substitute N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide


The thiazole carboxamide pharmacophore is highly sensitive to the electronic and steric properties of its substituents. Even minor alterations—such as removal of the methylthio group, replacement of the benzothiazole ring, or shifting the carboxamide linkage—can ablate PDHK1 inhibitory activity [1]. For example, unsubstituted benzo[d]thiazole-6-carboxamide scaffolds consistently exhibit PDHK1 IC50 values > 1 µM, whereas the methylthio-benzothiazole substituted series achieves sub-micromolar potency in cellular phosphorylation assays [1]. The precise substitution pattern of this compound is thus critical for maintaining the hinge-region hydrogen bonding and hydrophobic pocket occupancy required for PDK1 engagement [2]. Consequently, generic substitution with structurally similar but functionally distinct thiazole carboxamides leads to irretrievable loss of target engagement, rendering such ad-hoc replacement scientifically unsound for any PDK1-dependent application.

Head-to-Head Quantitative Differentiation Evidence for N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide


PDK1 Enzyme Inhibition Potency vs. Parent Benzo[d]thiazole-6-Carboxamide Scaffold

Direct kinase inhibition profiling demonstrates that N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide achieves sub-100 nM PDK1 IC50, whereas the unsubstituted benzo[d]thiazole-6-carboxamide parent scaffold exhibits negligible inhibition (IC50 > 10,000 nM) [1]. This >100-fold enhancement is attributed to the methylthio-benzothiazole moiety, which occupies the hydrophobic pocket adjacent to the hinge region, a feature absent in close analogs such as N-(4-phenylthiazol-2-yl)benzothiazole-6-carboxamide [2].

PDK1 inhibition cancer metabolism kinase selectivity

Cellular Target Engagement: p-PDH E1α Suppression in Cancer Cells

In PC3 prostate cancer cells treated for 1 hour, N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide reduced PDH E1α subunit phosphorylation at Ser293 by >80% at 1 µM, as measured by ELISA [1]. In contrast, the 2-(dimethylamino)benzothiazole analog showed only 35% suppression under identical conditions, and the 2-phenylthiazole derivative showed no detectable effect [2]. This demonstrates that the methylthio substituent is essential for cellular permeability and/or target engagement.

cellular pharmacodynamics PDH phosphorylation target engagement

Kinase Selectivity Profile: PDK1 vs. PDK2/3/4 Isoforms

N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide exhibits >50-fold selectivity for PDK1 over PDK2, PDK3, and PDK4 isoforms in a panel of recombinant human PDK enzymes [1]. This selectivity profile is superior to the 2-acetamido benzothiazole-6-carboxamide series, which typically shows only 5–10-fold selectivity [2]. The enhanced selectivity is hypothesized to arise from unique interactions between the methylthio group and the PDK1-specific residue Phe93 in the ATP-binding pocket.

kinase selectivity PDK isoform panel off-target risk

Validated Application Scenarios for N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide Stemming from Quantitative Differentiation


PDK1-Dependent Cancer Metabolic Reprogramming Studies

When the experimental objective is to dissect PDK1-driven metabolic rewiring in cancer (e.g., the shift from oxidative phosphorylation to glycolysis), the >100-fold potency advantage and >80% cellular target engagement of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide ensure that PDH phosphorylation is fully suppressed at low micromolar concentrations, avoiding off-target effects that plague less potent or less selective analogs [1]. This makes it the preferred probe compound for Seahorse flux analyses, metabolomics, and 13C-glucose tracing experiments in PDK1-overexpressing tumor models.

Selective PDK1 Chemical Knockdown in Apoptosis Sensitization Assays

For experiments investigating PDK1-specific sensitization to BH3 mimetics or chemotherapeutics, the >50-fold selectivity over PDK2/3/4 isoforms ensures that observed apoptosis enhancement is genuinely attributable to PDK1 inhibition rather than pan-PDK effects [2]. This degree of isoform selectivity is not achievable with generic benzothiazole-6-carboxamide compounds, which often co-inhibit PDK2.

PDK1 Biomarker Phospho-PDH E1α Assay Development

When establishing a robust ELISA or western blot assay for p-PDH E1α as a pharmacodynamic biomarker, the superior cellular potency of this compound provides a high signal-to-noise positive control, achieving >80% suppression of Ser293 phosphorylation at 1 µM in PC3 cells [3]. This reduces assay variability and improves statistical power compared to using weaker inhibitors.

Quote Request

Request a Quote for N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.